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Compound of Interest

Compound Name: Ethanedioyl dibromide

Cat. No.: B108731 Get Quote

An In-depth Guide to the Core Properties, Suppliers, and Synthetic Applications of

Ethanedioyl Dibromide in Pharmaceutical Research.

Introduction
Ethanedioyl dibromide, also known as oxalyl bromide, is a highly reactive chemical

compound with the formula (COBr)₂. It serves as a valuable reagent in organic synthesis,

particularly in the preparation of a variety of intermediates crucial for the development of novel

therapeutic agents. Its utility in the synthesis of complex molecules, including heterocyclic

compounds and peptides, makes it a significant tool for researchers and scientists in the field

of drug discovery and development. This technical guide provides a comprehensive overview

of ethanedioyl dibromide, including its key suppliers, commercial availability, and detailed

experimental protocols for its application. Furthermore, it delves into the signaling pathways of

biologically active molecules synthesized using this versatile reagent.

Commercial Availability and Key Suppliers
Ethanedioyl dibromide is commercially available from a range of chemical suppliers, catering

to the needs of both academic research and industrial-scale synthesis. The purity and available

quantities can vary between suppliers, and it is crucial for researchers to select a grade

appropriate for their specific application. Below is a summary of key suppliers and their typical

product offerings.
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Supplier Purity Available Quantities

Sigma-Aldrich (Merck) ≥97% 25 g, 100 g

Santa Cruz Biotechnology Not specified Contact for availability

Thermo Fisher Scientific 98% 25 g, 100 g, 500 g

TCI Chemicals >98.0% (GC) 25 g, 100 g

Oakwood Chemical Not specified 1 g, 10 g, 25 g, 100 g

Key Organics >95% to >98% Varies, bulk inquiries welcome

Combi-Blocks >95% to 98% Varies, typically in grams

Matrix Scientific Not specified Contact for availability

Note: Pricing information is subject to fluctuation and is best obtained directly from the

suppliers' websites.

Synthetic Applications and Experimental Protocols
Ethanedioyl dibromide is a versatile reagent employed in a variety of chemical

transformations that are highly relevant to drug synthesis. Its primary applications include its

use as a brominating agent and in the formation of acyl bromides, which are reactive

intermediates for a wide range of subsequent reactions.

Synthesis of a CRF1 Receptor Antagonist Precursor
Corticotropin-releasing factor 1 (CRF1) receptor antagonists are a class of compounds

investigated for the treatment of stress-related disorders such as anxiety and depression.[1][2]

[3][4][5] Ethanedioyl dibromide can be utilized in the synthesis of key intermediates for these

molecules.

Experimental Protocol: Formation of an Acyl Bromide Intermediate

This protocol describes the conversion of a carboxylic acid to a highly reactive acyl bromide, a

common step in the synthesis of complex drug molecules.
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Materials:

Carboxylic acid precursor (1.0 eq)

Ethanedioyl dibromide (1.5 eq)

Anhydrous dichloromethane (DCM)

Dry nitrogen or argon atmosphere

Magnetic stirrer and stirring bar

Round-bottom flask with a septum

Syringes and needles

Procedure:

A dry round-bottom flask equipped with a magnetic stirring bar is charged with the carboxylic

acid precursor.

The flask is sealed with a septum and purged with dry nitrogen or argon.

Anhydrous dichloromethane is added via syringe to dissolve the carboxylic acid.

The solution is cooled to 0 °C in an ice bath.

Ethanedioyl dibromide is added dropwise to the stirred solution via syringe over a period of

10-15 minutes.

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or

until the evolution of gas ceases.

The solvent and excess ethanedioyl dibromide are removed under reduced pressure to

yield the crude acyl bromide.

The crude acyl bromide is typically used immediately in the next synthetic step without

further purification due to its high reactivity.
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Acyl Bromide Synthesis Workflow

Synthesis of Ansamitocin P-3 Precursors
Ansamitocin P-3 is a potent microtubule inhibitor with antitumor activity.[6][7][8][9] The

synthesis of ansamycin antibiotics often involves complex steps where reagents like

ethanedioyl dibromide can be used for specific chemical transformations.

Experimental Protocol: Bromination of a Ketone

This protocol outlines a general procedure for the α-bromination of a ketone, a common

transformation in the synthesis of complex natural products and their analogues.

Materials:

Ketone starting material (1.0 eq)

Ethanedioyl dibromide (1.2 eq)

Anhydrous tetrahydrofuran (THF)

Dry nitrogen or argon atmosphere

Magnetic stirrer and stirring bar

Round-bottom flask with a septum

Syringes and needles

Procedure:

The ketone starting material is dissolved in anhydrous THF in a dry round-bottom flask under

a nitrogen atmosphere.
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The solution is stirred at room temperature.

Ethanedioyl dibromide is added slowly to the solution via syringe.

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is

consumed.

Upon completion, the reaction is carefully quenched by the slow addition of a saturated

aqueous solution of sodium bicarbonate.

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the α-

brominated ketone.

Signaling Pathways of Synthesized Molecules
While ethanedioyl dibromide is a synthetic reagent and not directly involved in biological

signaling, the molecules synthesized using it can have profound effects on cellular pathways.

CRF1 Receptor Antagonism and the HPA Axis
The hypothalamic-pituitary-adrenal (HPA) axis is a major neuroendocrine system that controls

reactions to stress.[4] Corticotropin-releasing factor (CRF) is a key mediator of this response.

When CRF binds to the CRF1 receptor, it initiates a signaling cascade that ultimately leads to

the release of cortisol. CRF1 receptor antagonists block this binding, thereby inhibiting the

downstream signaling and mitigating the physiological effects of stress.[1][2] This makes them

promising candidates for the treatment of anxiety and depression.[3][5]
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CRF1 Antagonism of the HPA Axis
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Ansamitocin P-3 and Tubulin Polymerization
Ansamitocin P-3 is a potent antitumor agent that functions as a microtubule inhibitor.[6][7]

Microtubules are dynamic polymers of α- and β-tubulin subunits and are essential components

of the cytoskeleton, playing a critical role in cell division, intracellular transport, and cell shape

maintenance.[10][11] Ansamitocin P-3 binds to β-tubulin, disrupting the assembly of

microtubules.[8][9] This interference with microtubule dynamics leads to mitotic arrest in the

G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death) in

rapidly dividing cancer cells.[7][12]
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Mechanism of Tubulin Inhibition
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Conclusion
Ethanedioyl dibromide is a powerful and versatile reagent in modern organic synthesis,

enabling the construction of complex molecular architectures that are of significant interest in

drug discovery. Its commercial availability from numerous suppliers facilitates its use in both

academic and industrial research settings. A thorough understanding of its reactivity and safe

handling, coupled with detailed experimental protocols, allows for its effective application in the

synthesis of novel therapeutic agents. The ability to synthesize molecules that can modulate

critical signaling pathways, such as the HPA axis and microtubule dynamics, underscores the

importance of ethanedioyl dibromide in the development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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